N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide
Description
N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide is a structurally complex molecule featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole ring system substituted with a phenyl group at position 3 and a 2-methoxyphenylacetamide moiety at position 2. The (2E) configuration indicates a specific spatial arrangement of the substituents around the double bond, influencing its molecular geometry and intermolecular interactions. Its synthesis likely involves cyclization and oxidation steps, with structural characterization relying on techniques like X-ray crystallography, as suggested by the use of SHELX software in related studies .
Properties
Molecular Formula |
C20H20N2O4S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H20N2O4S2/c1-26-17-10-6-5-7-14(17)11-19(23)21-20-22(15-8-3-2-4-9-15)16-12-28(24,25)13-18(16)27-20/h2-10,16,18H,11-13H2,1H3 |
InChI Key |
ULINVURBAZNVTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide involves several steps. The synthetic route typically includes the formation of the thiazole ring, followed by the introduction of the phenyl and methoxyphenyl groups. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution
Scientific Research Applications
N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations
The target compound shares structural homology with N-[(2E)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide (CAS: 900286-41-1, ). Key differences include:
- Substituents : The target compound has a phenyl and 2-methoxyphenyl group, whereas ’s analog features 2,4-difluorophenyl and 4-fluorophenyl groups.
- Molecular Weight : The fluorinated analog (C₁₉H₁₅F₃N₂O₃S₂, MW ≈ 440 g/mol) is slightly lighter than the target compound (estimated C₂₀H₁₈N₂O₄S₃, MW ≈ 446 g/mol) due to fewer carbon atoms and hydrogen substitution with fluorine.
Stereochemical Isomerism
The Z isomer of the target compound (CAS: 902047-85-2, ) differs only in the configuration around the double bond. The (2E) vs.
- Solubility : The E isomer’s extended conformation may reduce steric hindrance, improving aqueous solubility.
- Biological Activity : Isomer-specific binding to targets (e.g., enzymes or receptors) could lead to divergent pharmacological profiles, though experimental data are currently lacking .
Physicochemical Properties
Research Findings and Gaps
- Activity Data: Limited information exists on the biological efficacy of the target compound. Fluorinated analogs () suggest a focus on anti-infective applications, while methoxy-substituted derivatives may prioritize anti-inflammatory or anticancer targets.
- Synthetic Challenges : Isomer-specific synthesis (E vs. Z) requires precise reaction conditions, as seen in ’s Z-isomer synthesis.
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